molecular formula C13H11NOS B2820998 Isoindolin-2-yl(thiophen-3-yl)methanone CAS No. 2034514-63-9

Isoindolin-2-yl(thiophen-3-yl)methanone

Cat. No.: B2820998
CAS No.: 2034514-63-9
M. Wt: 229.3
InChI Key: KZYFHNDGGCCRDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isoindolin-2-yl(thiophen-3-yl)methanone is a heterocyclic compound that features both isoindoline and thiophene rings. These structures are known for their significant roles in medicinal chemistry and organic synthesis due to their unique electronic properties and biological activities.

Mechanism of Action

Target of Action

Isoindolin-2-yl(thiophen-3-yl)methanone primarily targets the human dopamine receptor D2 . The dopamine receptor D2 plays a crucial role in the central nervous system, influencing a variety of behaviors and physiological functions, including motor control, cognition, and reward.

Mode of Action

The compound interacts with the main amino acid residues at the allosteric binding site of the dopamine receptor D2 . This interaction can modulate the receptor’s activity, leading to changes in the signaling pathways it controls.

Pharmacokinetics

In silico analysis suggests that isoindoline derivatives generally follow lipinski’s rule of five , which predicts good absorption and permeation characteristics

Result of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

Isoindolin-2-yl(thiophen-3-yl)methanone can be synthesized through various synthetic routes. One common method involves the condensation of isoindoline derivatives with thiophene carboxylic acids under acidic conditions. The reaction typically requires a catalyst such as p-toluenesulfonic acid and is conducted at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of green chemistry principles, such as solventless conditions and recyclable catalysts, is also being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Isoindolin-2-yl(thiophen-3-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to yield reduced derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced isoindoline derivatives, and various substituted isoindoline and thiophene compounds.

Scientific Research Applications

Isoindolin-2-yl(thiophen-3-yl)methanone has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Isoindoline-1,3-dione derivatives: These compounds share the isoindoline core and exhibit similar biological activities.

    Thiophene-2-carboxylic acid derivatives: These compounds share the thiophene ring and are known for their electronic properties.

Uniqueness

Isoindolin-2-yl(thiophen-3-yl)methanone is unique due to the combination of isoindoline and thiophene rings in a single molecule, which imparts distinct electronic and biological properties. This dual functionality makes it a versatile compound in various fields of research and application .

Properties

IUPAC Name

1,3-dihydroisoindol-2-yl(thiophen-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NOS/c15-13(12-5-6-16-9-12)14-7-10-3-1-2-4-11(10)8-14/h1-6,9H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZYFHNDGGCCRDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2CN1C(=O)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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